2-(4-chloro-3-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide
Description
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Properties
Molecular Formula |
C13H14ClN3O3 |
|---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C13H14ClN3O3/c1-3-11-13(17-20-16-11)15-12(18)7-19-9-4-5-10(14)8(2)6-9/h4-6H,3,7H2,1-2H3,(H,15,17,18) |
InChI Key |
NOMBSQQRGRMZSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)COC2=CC(=C(C=C2)Cl)C |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-chloro-3-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The IUPAC name for the compound is This compound . Its molecular formula is , with a molecular weight of approximately 304.76 g/mol. The structure features a chloro-substituted phenoxy group and an oxadiazole ring, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Phenoxy Intermediate : Reaction between 4-chloro-3-methylphenol and chloroacetyl chloride in the presence of a base.
- Formation of the Oxadiazole Ring : Coupling the phenoxy intermediate with 4-ethyl-1,2,5-oxadiazol-3-carboxylic acid derivatives under suitable conditions.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. They target critical enzymes involved in cancer cell proliferation such as:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerase II
These interactions lead to the inhibition of tumor growth and induction of apoptosis in cancer cells .
Antimicrobial Activity
The oxadiazole derivatives have shown promising antimicrobial effects against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Research Findings
Recent studies have highlighted the following findings related to the biological activity of this compound:
Case Studies
- Anticancer Efficacy : A study investigated the effects of various oxadiazole derivatives on human breast cancer cells. The results demonstrated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
- Antimicrobial Properties : Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited a notable zone of inhibition compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
